molecular formula C8H3BrF4O B2442905 2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde CAS No. 2091605-30-8

2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B2442905
CAS No.: 2091605-30-8
M. Wt: 271.009
InChI Key: QDVVVLBIZKZAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3BrF4O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-bromo-1-methyl-4-(trifluoromethyl)benzene to form 2-bromo-4-(trifluoromethyl)benzoic acid. This intermediate is then reduced to 2-bromo-4-(trifluoromethyl)benzyl alcohol, which is further oxidized to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation and reduction reactions under controlled conditions. The use of specific catalysts and reagents, such as high-manganese tetraethylammonium and pyridine, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: High-manganese tetraethylammonium in pyridine at elevated temperatures.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 2-Bromo-4-(trifluoromethyl)benzoic acid.

    Reduction: 2-Bromo-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde exerts its effects involves interactions with various molecular targets. The presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl enhances its reactivity and ability to participate in electrophilic aromatic substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzaldehyde
  • 2-Bromo-4-(trifluoromethyl)benzaldehyde
  • 2-Bromo-5-fluoropyridine

Uniqueness

2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde stands out due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups, which impart unique electronic and steric properties. These characteristics make it particularly useful in the synthesis of complex organic molecules and in applications requiring high reactivity and selectivity .

Properties

IUPAC Name

2-bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVVVLBIZKZAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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